molecular formula C18H32CaN2O10 B8771382 Calcium pantothenate, (-)- CAS No. 6381-62-0

Calcium pantothenate, (-)-

Cat. No. B8771382
CAS RN: 6381-62-0
M. Wt: 476.5 g/mol
InChI Key: FAPWYRCQGJNNSJ-CTWWJBIBSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US03935256

Procedure details

reacting the anhydrous calcium beta-alaninate with dl-pantolactone in methanol at a temperature of from about 55° to about 65° C. for from about 6 to about 9 hours and therafter cooling and filtering the reaction product and removing methanol to obtain dl-calcium pantothenate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([O-:6])=[O:5].[Ca+2:7].[NH2:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12].[CH3:14][C:15]1([CH3:22])[CH:20]([OH:21])[C:18](=[O:19])[O:17][CH2:16]1>CO>[CH3:14][C:15]([CH:20]([OH:21])[C:18]([NH:1][CH2:2][CH2:3][C:4]([O-:6])=[O:5])=[O:19])([CH2:16][OH:17])[CH3:22].[CH3:14][C:15]([CH:20]([OH:21])[C:18]([NH:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12])=[O:19])([CH2:16][OH:17])[CH3:22].[Ca+2:7] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)[O-].[Ca+2].NCCC(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(COC(=O)C1O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from about 55° to about 65° C.
CUSTOM
Type
CUSTOM
Details
for from about 6 to about 9 hours
FILTRATION
Type
FILTRATION
Details
therafter cooling and filtering the reaction product
CUSTOM
Type
CUSTOM
Details
removing methanol

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03935256

Procedure details

reacting the anhydrous calcium beta-alaninate with dl-pantolactone in methanol at a temperature of from about 55° to about 65° C. for from about 6 to about 9 hours and therafter cooling and filtering the reaction product and removing methanol to obtain dl-calcium pantothenate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([O-:6])=[O:5].[Ca+2:7].[NH2:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12].[CH3:14][C:15]1([CH3:22])[CH:20]([OH:21])[C:18](=[O:19])[O:17][CH2:16]1>CO>[CH3:14][C:15]([CH:20]([OH:21])[C:18]([NH:1][CH2:2][CH2:3][C:4]([O-:6])=[O:5])=[O:19])([CH2:16][OH:17])[CH3:22].[CH3:14][C:15]([CH:20]([OH:21])[C:18]([NH:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12])=[O:19])([CH2:16][OH:17])[CH3:22].[Ca+2:7] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)[O-].[Ca+2].NCCC(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(COC(=O)C1O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from about 55° to about 65° C.
CUSTOM
Type
CUSTOM
Details
for from about 6 to about 9 hours
FILTRATION
Type
FILTRATION
Details
therafter cooling and filtering the reaction product
CUSTOM
Type
CUSTOM
Details
removing methanol

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03935256

Procedure details

reacting the anhydrous calcium beta-alaninate with dl-pantolactone in methanol at a temperature of from about 55° to about 65° C. for from about 6 to about 9 hours and therafter cooling and filtering the reaction product and removing methanol to obtain dl-calcium pantothenate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([O-:6])=[O:5].[Ca+2:7].[NH2:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12].[CH3:14][C:15]1([CH3:22])[CH:20]([OH:21])[C:18](=[O:19])[O:17][CH2:16]1>CO>[CH3:14][C:15]([CH:20]([OH:21])[C:18]([NH:1][CH2:2][CH2:3][C:4]([O-:6])=[O:5])=[O:19])([CH2:16][OH:17])[CH3:22].[CH3:14][C:15]([CH:20]([OH:21])[C:18]([NH:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12])=[O:19])([CH2:16][OH:17])[CH3:22].[Ca+2:7] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)[O-].[Ca+2].NCCC(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(COC(=O)C1O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from about 55° to about 65° C.
CUSTOM
Type
CUSTOM
Details
for from about 6 to about 9 hours
FILTRATION
Type
FILTRATION
Details
therafter cooling and filtering the reaction product
CUSTOM
Type
CUSTOM
Details
removing methanol

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03935256

Procedure details

reacting the anhydrous calcium beta-alaninate with dl-pantolactone in methanol at a temperature of from about 55° to about 65° C. for from about 6 to about 9 hours and therafter cooling and filtering the reaction product and removing methanol to obtain dl-calcium pantothenate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([O-:6])=[O:5].[Ca+2:7].[NH2:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12].[CH3:14][C:15]1([CH3:22])[CH:20]([OH:21])[C:18](=[O:19])[O:17][CH2:16]1>CO>[CH3:14][C:15]([CH:20]([OH:21])[C:18]([NH:1][CH2:2][CH2:3][C:4]([O-:6])=[O:5])=[O:19])([CH2:16][OH:17])[CH3:22].[CH3:14][C:15]([CH:20]([OH:21])[C:18]([NH:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12])=[O:19])([CH2:16][OH:17])[CH3:22].[Ca+2:7] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)[O-].[Ca+2].NCCC(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(COC(=O)C1O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from about 55° to about 65° C.
CUSTOM
Type
CUSTOM
Details
for from about 6 to about 9 hours
FILTRATION
Type
FILTRATION
Details
therafter cooling and filtering the reaction product
CUSTOM
Type
CUSTOM
Details
removing methanol

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.